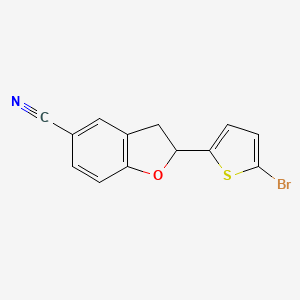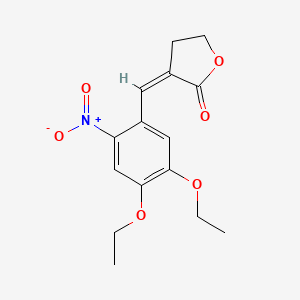
3,3',3''-((4R,4'R,4''R)-4,4',4''-(2,4,6-Trimethylbenzene-1,3,5-triyl)tris(4,5-dihydrooxazole-4,2-diyl))triphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3,3’,3’‘-((4R,4’R,4’‘R)-4,4’,4’'-(2,4,6-Trimethylbenzene-1,3,5-triyl)tris(4,5-dihydrooxazole-4,2-diyl))triphenol” is a complex organic compound featuring a central trimethylbenzene core with three dihydrooxazole groups and three phenol groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “3,3’,3’‘-((4R,4’R,4’‘R)-4,4’,4’'-(2,4,6-Trimethylbenzene-1,3,5-triyl)tris(4,5-dihydrooxazole-4,2-diyl))triphenol” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Trimethylbenzene Core: Starting with a trimethylbenzene derivative, functional groups are introduced at specific positions.
Attachment of Dihydrooxazole Groups: The dihydrooxazole groups are synthesized through cyclization reactions involving amino alcohols and carboxylic acids.
Coupling with Phenol Groups: The final step involves coupling the dihydrooxazole groups with phenol groups using suitable coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This may include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The phenol groups can undergo oxidation to form quinones.
Reduction: The dihydrooxazole groups can be reduced to amino alcohols.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can act as a ligand in metal-catalyzed reactions.
Materials Science: Used in the synthesis of polymers and advanced materials.
Biology and Medicine
Drug Development: Potential use as a scaffold for drug design.
Biological Probes: Used in the development of fluorescent probes for biological imaging.
Industry
Coatings and Adhesives: Utilized in the formulation of high-performance coatings and adhesives.
Electronics: Used in the development of organic electronic materials.
Mécanisme D'action
The mechanism of action of “3,3’,3’‘-((4R,4’R,4’‘R)-4,4’,4’'-(2,4,6-Trimethylbenzene-1,3,5-triyl)tris(4,5-dihydrooxazole-4,2-diyl))triphenol” depends on its application. For instance:
Catalysis: Acts as a ligand, coordinating to metal centers and facilitating catalytic cycles.
Drug Development: Interacts with biological targets such as enzymes or receptors, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,3’,3’‘-((4R,4’R,4’‘R)-4,4’,4’'-(Benzene-1,3,5-triyl)tris(4,5-dihydrooxazole-4,2-diyl))triphenol
- 3,3’,3’‘-((4R,4’R,4’‘R)-4,4’,4’'-(2,4,6-Trimethylbenzene-1,3,5-triyl)tris(4,5-dihydrothiazole-4,2-diyl))triphenol
Uniqueness
The presence of the trimethylbenzene core and the specific arrangement of dihydrooxazole and phenol groups make “3,3’,3’‘-((4R,4’R,4’‘R)-4,4’,4’'-(2,4,6-Trimethylbenzene-1,3,5-triyl)tris(4,5-dihydrooxazole-4,2-diyl))triphenol” unique. This structure imparts distinct chemical properties and reactivity compared to similar compounds.
Propriétés
Formule moléculaire |
C36H33N3O6 |
|---|---|
Poids moléculaire |
603.7 g/mol |
Nom IUPAC |
3-[(4R)-4-[3,5-bis[(4R)-2-(3-hydroxyphenyl)-4,5-dihydro-1,3-oxazol-4-yl]-2,4,6-trimethylphenyl]-4,5-dihydro-1,3-oxazol-2-yl]phenol |
InChI |
InChI=1S/C36H33N3O6/c1-19-31(28-16-43-34(37-28)22-7-4-10-25(40)13-22)20(2)33(30-18-45-36(39-30)24-9-6-12-27(42)15-24)21(3)32(19)29-17-44-35(38-29)23-8-5-11-26(41)14-23/h4-15,28-30,40-42H,16-18H2,1-3H3/t28-,29-,30-/m0/s1 |
Clé InChI |
MFHOGVGSJFSDNU-DTXPUJKBSA-N |
SMILES isomérique |
CC1=C(C(=C(C(=C1[C@@H]2COC(=N2)C3=CC(=CC=C3)O)C)[C@@H]4COC(=N4)C5=CC(=CC=C5)O)C)[C@@H]6COC(=N6)C7=CC(=CC=C7)O |
SMILES canonique |
CC1=C(C(=C(C(=C1C2COC(=N2)C3=CC(=CC=C3)O)C)C4COC(=N4)C5=CC(=CC=C5)O)C)C6COC(=N6)C7=CC(=CC=C7)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-((6-((5-Methyl-2-oxodihydrofuran-3(2H)-ylidene)methyl)benzo[d][1,3]dioxol-5-yl)amino)acetonitrile](/img/structure/B15212052.png)



![5-Ethyl-[1,3]dithiolo[4,5-b]pyrazin-2-one](/img/structure/B15212064.png)
![6-Octylfuro[2,3-d]pyrimidin-2(1H)-one](/img/structure/B15212069.png)
![3-[(4-Chlorophenyl)(phenyl)methyl]-1-methyl-1,2,5,6-tetrahydro-1,2,4-triazine](/img/structure/B15212077.png)
![(3S)-N,N-Bis{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine](/img/structure/B15212083.png)
![Isoxazole, 3-(4-methylphenyl)-5-[(phenylseleno)methyl]-](/img/structure/B15212089.png)


